![molecular formula C22H16N2O2 B15211328 1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone CAS No. 100456-54-0](/img/structure/B15211328.png)
1,1'-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone is a complex organic compound characterized by its extended π-electron system and unique structural features. This compound is part of the indolo[3,2-b]carbazole family, known for their significant roles in organic electronics and photonics due to their excellent charge-transporting properties and high thermal stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone typically involves multi-step organic reactions. One common method includes the electrophilic substitution reactions where hydrogen atoms in specific positions of the indolo[3,2-b]carbazole backbone are replaced by functional groups .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions such as temperature, solvent, and catalyst concentration.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form dimers and other derivatives.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: FeCl₃, Pd(OAc)₂.
Reducing agents: Various hydrides and catalytic hydrogenation.
Substitution reagents: Boronic acids, halides, and palladium catalysts.
Major Products
The major products formed from these reactions include various substituted derivatives of indolo[3,2-b]carbazole, which can have different electronic and photophysical properties .
Applications De Recherche Scientifique
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone involves its interaction with various molecular targets. For instance, it can act as an inhibitor of protein kinases, affecting cell signaling pathways and leading to anti-proliferative effects . Additionally, its photophysical properties enable it to participate in charge transport and light emission processes in electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indolo[3,2-b]carbazole: The parent compound, known for its π-electron-rich structure and high reactivity in electrophilic substitution reactions.
6-Formylindolo[3,2-b]carbazole: A derivative with significant biological activity, particularly in reducing inflammation and apoptosis.
5,11-Dihydroindolo[3,2-b]carbazole: Known for its chromogenic-sensing properties.
Uniqueness
1,1’-(Indolo[3,2-b]carbazole-5,11-diyl)diethanone stands out due to its specific structural modifications that enhance its electronic properties and stability. These features make it particularly suitable for applications in organic electronics and photonics .
Propriétés
Numéro CAS |
100456-54-0 |
|---|---|
Formule moléculaire |
C22H16N2O2 |
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
1-(5-acetylindolo[3,2-b]carbazol-11-yl)ethanone |
InChI |
InChI=1S/C22H16N2O2/c1-13(25)23-19-9-5-3-7-15(19)17-12-22-18(11-21(17)23)16-8-4-6-10-20(16)24(22)14(2)26/h3-12H,1-2H3 |
Clé InChI |
QURFKWBYZWEXCB-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C2=CC=CC=C2C3=CC4=C(C=C31)C5=CC=CC=C5N4C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


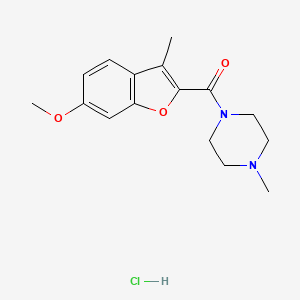

![[4-[4-[[(4S)-5-oxo-1,3-oxazolidin-4-yl]methyl]phenoxy]phenyl] acetate](/img/structure/B15211257.png)
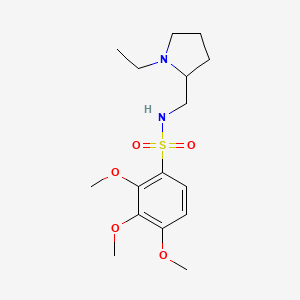
![3-Benzyl-1-[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B15211259.png)
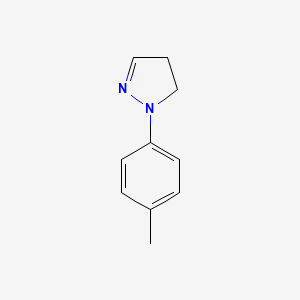

![2,6-Dimethoxy-N-[3-(2-phenylpropan-2-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B15211313.png)
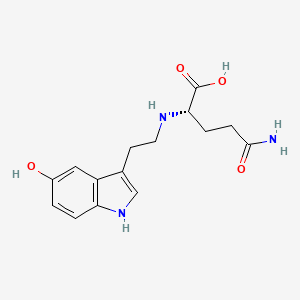
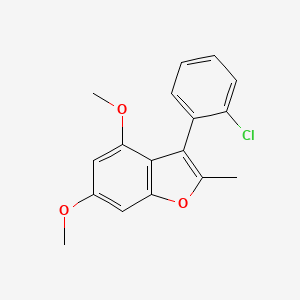
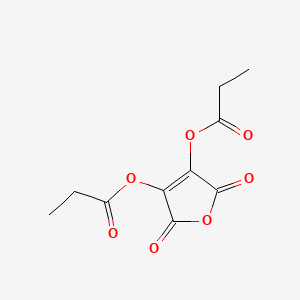

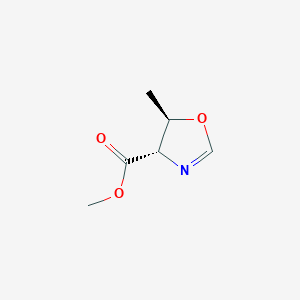
![Carbamothioic acid, methyl-, S-[2-(butylamino)ethyl] ester](/img/structure/B15211333.png)
